molecular formula C15H13ClO B6290057 4-Chloro-2',6'-dimethylbenzophenone CAS No. 78589-03-4

4-Chloro-2',6'-dimethylbenzophenone

Cat. No. B6290057
CAS RN: 78589-03-4
M. Wt: 244.71 g/mol
InChI Key: TUZAUJKNDFJBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2',6'-dimethylbenzophenone (4-C-2-DMBP) is an organochlorine compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. It is a versatile reagent used in the synthesis of various organic compounds and is also used in pharmaceutical research as a substrate for enzymes and as a ligand for receptors. 4-C-2-DMBP is also used in the production of pharmaceuticals and agrochemicals, as well as in the development of new materials.

Scientific Research Applications

4-Chloro-2',6'-dimethylbenzophenone has a wide range of applications in scientific research. It is used as a substrate for enzymes, as a ligand for receptors, and as a reagent in organic synthesis. 4-Chloro-2',6'-dimethylbenzophenone is also used in the production of pharmaceuticals and agrochemicals, as well as in the development of new materials.

Mechanism of Action

4-Chloro-2',6'-dimethylbenzophenone is a versatile reagent used in the synthesis of various organic compounds. The mechanism of action of 4-Chloro-2',6'-dimethylbenzophenone is the reaction of a nucleophile with an electrophile. In the presence of a base, such as sodium hydroxide or potassium hydroxide, the nucleophile attacks the electrophile, resulting in the formation of a new compound.
Biochemical and Physiological Effects
4-Chloro-2',6'-dimethylbenzophenone has a wide range of applications in scientific research. It is used as a substrate for enzymes, as a ligand for receptors, and as a reagent in organic synthesis. However, there is limited information on the biochemical and physiological effects of 4-Chloro-2',6'-dimethylbenzophenone.

Advantages and Limitations for Lab Experiments

4-Chloro-2',6'-dimethylbenzophenone is a versatile reagent used in the synthesis of various organic compounds. The advantages of using 4-Chloro-2',6'-dimethylbenzophenone in lab experiments include its low cost and its ability to react with a wide range of electrophiles. However, there are some limitations to using 4-Chloro-2',6'-dimethylbenzophenone in lab experiments. The reaction of 4-Chloro-2',6'-dimethylbenzophenone with certain electrophiles can produce byproducts that are toxic and/or corrosive, and the reaction can be difficult to control.

Future Directions

There are a number of potential future directions for research involving 4-Chloro-2',6'-dimethylbenzophenone. These include the development of new synthetic methods for the production of 4-Chloro-2',6'-dimethylbenzophenone, the investigation of its biochemical and physiological effects, and the exploration of its potential applications in pharmaceuticals, agrochemicals, and materials science. Additionally, further research could be conducted to improve the safety and efficiency of the synthesis of 4-Chloro-2',6'-dimethylbenzophenone in lab experiments.

Synthesis Methods

4-Chloro-2',6'-dimethylbenzophenone can be synthesized in a variety of ways. One method involves the reaction of 2,6-dimethylbenzophenone with chloroform in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces 4-Chloro-2',6'-dimethylbenzophenone and sodium chloride as byproducts. Alternatively, 4-Chloro-2',6'-dimethylbenzophenone can be produced by the reaction of 4-chlorobenzophenone with 2,6-dimethylbenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide.

properties

IUPAC Name

(4-chlorophenyl)-(2,6-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-4-3-5-11(2)14(10)15(17)12-6-8-13(16)9-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZAUJKNDFJBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2',6'-dimethylbenzophenone

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